Cas no 2408970-16-9 (2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate)

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate is a specialized organosulfur compound featuring a sulfurofluoridate functional group attached to a tetrahydroisoquinoline scaffold. This structure confers reactivity suitable for selective chemical modifications, particularly in medicinal chemistry and materials science applications. The sulfurofluoridate moiety offers enhanced stability compared to traditional sulfonyl or phosphoryl derivatives, while maintaining electrophilic reactivity for nucleophilic substitution reactions. The tetrahydroisoquinoline core provides a rigid framework, potentially improving binding affinity in biologically active compounds. Its synthetic utility lies in its ability to serve as a versatile intermediate for constructing complex molecular architectures, particularly in the development of pharmacologically relevant molecules or functional materials. The compound's stability under ambient conditions facilitates handling and storage.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate structure
2408970-16-9 structure
Product Name:2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate
CAS No:2408970-16-9
MF:C10H12FNO3S
MW:245.27058506012
CID:6028113
PubChem ID:165696324
Update Time:2025-11-01

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate Chemical and Physical Properties

Names and Identifiers

    • Z4168346453
    • 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate
    • EN300-7541783
    • 2408970-16-9
    • 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate
    • Inchi: 1S/C10H12FNO3S/c1-12-6-5-8-3-2-4-10(9(8)7-12)15-16(11,13)14/h2-4H,5-7H2,1H3
    • InChI Key: NHTWWDQYQJEGII-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(OC1=CC=CC2=C1CN(C)CC2)F

Computed Properties

  • Exact Mass: 245.05219258g/mol
  • Monoisotopic Mass: 245.05219258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55Ų

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate Pricemore >>

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2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate Related Literature

Additional information on 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate

Introduction to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate (CAS No. 2408970-16-9)

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate, identified by the Chemical Abstracts Service Number (CAS No.) 2408970-16-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a family of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a sulfurofluoridate functional group, contribute to its distinct chemical properties and biological interactions.

The tetrahydroisoquinoline scaffold is a core structural motif found in numerous natural products and pharmacologically active agents. Compounds within this class have been extensively studied for their roles in modulating various biological pathways, including neurotransmitter systems, cardiovascular function, and cancer cell proliferation. The addition of the sulfurofluoridate moiety to the tetrahydroisoquinoline core introduces novel electronic and steric properties, which can influence both the reactivity and bioavailability of the molecule. This modification has been strategically employed to enhance binding affinity and selectivity in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the sulfurofluoridate group may interact with specific residues in target proteins through both electrostatic and hydrogen bonding interactions. This has opened up new avenues for designing molecules with improved pharmacokinetic profiles. For instance, computational studies have indicated that this compound may exhibit enhanced solubility compared to its parent tetrahydroisoquinoline analogs, potentially reducing oral bioavailability issues.

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate presents unique challenges due to the complexity of the tetrahydroisoquinoline ring system and the incorporation of the sulfurofluoridate functional group. However, modern synthetic methodologies have made significant strides in facilitating these processes. Transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in constructing the desired framework efficiently. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in the synthesis of such complex molecules.

In terms of biological activity, preliminary in vitro studies have highlighted promising properties of this compound. Research indicates that it may exhibit inhibitory effects on certain enzymes implicated in cancer progression. The sulfurofluoridate moiety appears to play a crucial role in modulating these interactions by influencing both electronic distribution and steric hindrance around the binding site. Further investigation is warranted to fully elucidate its mechanism of action and potential therapeutic applications.

The development of novel drug candidates often involves rigorous testing across multiple models to assess efficacy and safety. Preclinical studies using cell-based assays have provided initial insights into the biological activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate. These studies have revealed potential benefits in terms of selectivity over off-target proteins, which is a critical factor in minimizing side effects. Additionally, pharmacokinetic studies suggest that this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties when administered orally.

As research in medicinal chemistry continues to evolve, compounds like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate represent an exciting frontier for therapeutic innovation. The integration of cutting-edge synthetic techniques with advanced biophysical methods has accelerated the discovery pipeline for new drug candidates. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into tangible clinical benefits for patients worldwide.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its chemical structure for improved efficacy and safety profiles. By leveraging structural biology techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM), researchers can gain detailed insights into how this molecule interacts with its biological targets at an atomic level. Such information is invaluable for guiding further modifications and enhancing its therapeutic potential.

In conclusion,2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate (CAS No. 2408970-16-9) stands as a testament to the innovative spirit driving modern pharmaceutical research. Its unique structural features combined with promising preclinical data position it as a compelling candidate for further development in drug discovery efforts aimed at addressing unmet medical needs.

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